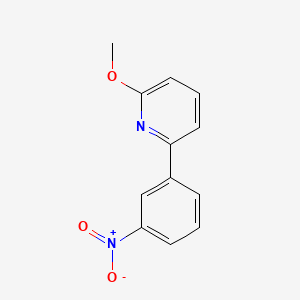

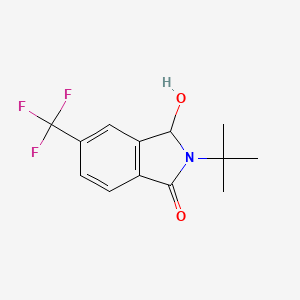

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, optical activity, and reactivity .科学的研究の応用

Antimicrobial and Antitumor Agents

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide derivatives demonstrate significant pharmacological potential, including antimicrobial and antitumor activities. The integration of the thiazole core with various structural fragments has led to the development of novel agents targeting a wide range of clinical disorders. This versatility, combined with the low cost and ease of synthesis, makes these derivatives valuable in medicinal chemistry for developing treatments for life-threatening ailments. The modifications at N-3 and C-5 positions on the thiazole nucleus are particularly important for enhancing biological activity and understanding the structure-activity relationships (Singh et al., 2022).

AMPK Activation for Metabolic and Cancer Research

The compound AICAr, an AMPK activator, illustrates the intricate balance between AMPK-dependent and independent effects on metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. While primarily used for studying AMPK activity, increasing evidence suggests that AICAr's effects are not solely dependent on AMPK activation, which has implications for research in metabolic regulation and cancer pathogenesis (Visnjic et al., 2021).

Optical Sensors and Biological Applications

Derivatives containing thiazole and other N-heterocycles are commonly used for the synthesis of optical sensors due to their biological relevance. Pyrimidine derivatives, in particular, offer exquisite sensing materials for various applications, including biological and medicinal uses. Their ability to form coordination and hydrogen bonds makes them suitable for sensing probes, indicating the potential for development in sensor technology and therapeutic applications (Jindal & Kaur, 2021).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives has highlighted their potential as alternative antioxidant and anti-inflammatory agents. The in vitro evaluation of these derivatives has shown promising anti-inflammatory and antioxidant activities, indicating that thiazole derivatives can serve as interesting templates for the development of new therapeutic agents targeting inflammation and oxidative stress (Raut et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-methyl-2-(methylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-7-5(10)4-3-11-6(8-2)9-4/h3H,1-2H3,(H,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKUMUAJSWJVDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742888 |

Source

|

| Record name | N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide | |

CAS RN |

1365272-30-5 |

Source

|

| Record name | N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B578593.png)

![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)